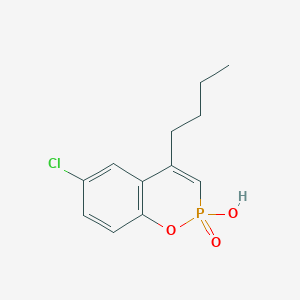
4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona es un compuesto químico que pertenece a la clase de las benzoxafosfininas. Este compuesto se caracteriza por la presencia de un grupo butilo, un átomo de cloro y un grupo hidroxilo unidos a un anillo benzoxafosfinínico. Tiene una masa molecular de aproximadamente 272,04 daltons .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona normalmente implica la reacción de precursores apropiados en condiciones controladas. La ruta sintética específica y las condiciones de reacción para este compuesto no están fácilmente disponibles en la literatura. los métodos generales para sintetizar benzoxafosfininas implican el uso de tricloruro de fósforo, fenoles y haluros de alquilo bajo condiciones de reflujo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados. La síntesis a gran escala probablemente implicaría la optimización de los métodos de laboratorio para garantizar mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona.
Reducción: El átomo de cloro puede reducirse a un átomo de hidrógeno.
Sustitución: El átomo de cloro puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación produciría una cetona, la reducción produciría un hidrocarburo y la sustitución produciría varios derivados sustituidos .
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como precursor para la síntesis de moléculas más complejas.
Biología: Sus derivados pueden tener actividad biológica y podrían estudiarse para posibles aplicaciones terapéuticas.
Medicina: Podría explorarse por sus propiedades farmacológicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción específico para 4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona no está bien documentado. los compuestos de esta clase normalmente ejercen sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores, y modulando su actividad. Las vías implicadas dependerían del contexto biológico o químico específico en el que se utilice el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2,4-Di-terc-butil-6-(5-cloro-2H-benzotriazol-2-il)fenol: Este compuesto es un absorbente de UV y comparte similitudes estructurales con 4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona.
4-Hidroxi-2-quinolonas: Estos compuestos tienen estructuras similares de anillo aromático e hidroxilo y son conocidos por sus actividades biológicas.
Singularidad
4-Butil-6-cloro-2-hidroxi-2H-1,2lambda~5~-benzoxafosfinin-2-ona es único debido a la presencia del anillo benzoxafosfinínico, que confiere propiedades químicas y físicas distintas.
Propiedades
Número CAS |
917892-66-1 |
|---|---|
Fórmula molecular |
C12H14ClO3P |
Peso molecular |
272.66 g/mol |
Nombre IUPAC |
4-butyl-6-chloro-2-hydroxy-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C12H14ClO3P/c1-2-3-4-9-8-17(14,15)16-12-6-5-10(13)7-11(9)12/h5-8H,2-4H2,1H3,(H,14,15) |
Clave InChI |
LDKBDQDIQMRNQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CP(=O)(OC2=C1C=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
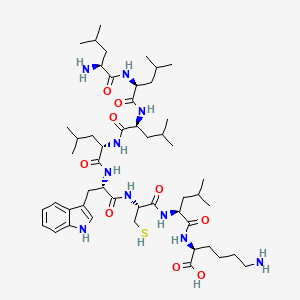

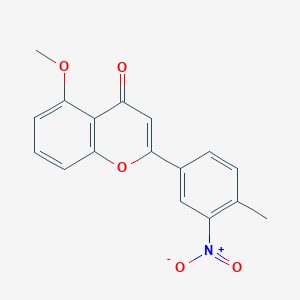
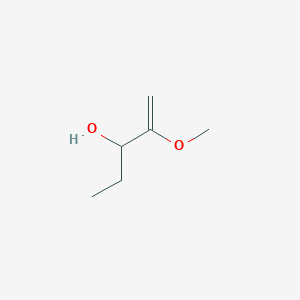
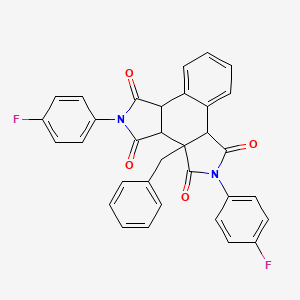

![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
